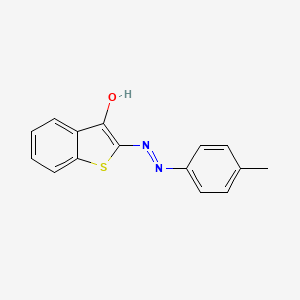

(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one

Beschreibung

(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one is a heterocyclic compound featuring a benzothiophen-3-one core fused with a hydrazone group at the 2-position. The Z-configuration of the hydrazone moiety ensures spatial alignment of substituents, influencing its electronic and steric properties. This compound is of interest in medicinal chemistry due to the benzothiophene scaffold’s prevalence in bioactive molecules and the versatility of hydrazone groups in coordination chemistry and drug design .

Eigenschaften

Molekularformel |

C15H12N2OS |

|---|---|

Molekulargewicht |

268.3 g/mol |

IUPAC-Name |

2-[(4-methylphenyl)diazenyl]-1-benzothiophen-3-ol |

InChI |

InChI=1S/C15H12N2OS/c1-10-6-8-11(9-7-10)16-17-15-14(18)12-4-2-3-5-13(12)19-15/h2-9,18H,1H3 |

InChI-Schlüssel |

AOBDLKHPTBBUAL-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)N=NC2=C(C3=CC=CC=C3S2)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

-

Oxidation

- Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydrazoneinheit, eingehen, was zur Bildung von Azoverbindungen führt.

- Übliche Reagenzien: Wasserstoffperoxid, Kaliumpermanganat.

-

Reduktion

- Die Reduktion der Hydrazonbindung kann das entsprechende Amin ergeben.

- Übliche Reagenzien: Natriumborhydrid, Lithiumaluminiumhydrid.

-

Substitution

- Elektrophile Substitutionsreaktionen können am Benzothiophenring auftreten, insbesondere an den Positionen ortho und para zum Schwefelatom.

- Übliche Reagenzien: Halogene, Nitriermittel.

Hauptprodukte, die gebildet werden

Oxidation: Azoderivate.

Reduktion: Aminoderivate.

Substitution: Halogenierte oder nitrierte Benzothiophenderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

Synthese komplexer Moleküle: Als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle, einschließlich Pharmazeutika und Agrochemikalien.

Ligandendesign: Einsatz bei der Gestaltung von Liganden für die Koordinationschemie und Katalyse.

Biologie

Biologische Sonden: Als Sonde in biochemischen Assays zur Untersuchung der Enzymaktivität und Proteininteraktionen eingesetzt.

Antimikrobielle Mittel: Untersucht auf seine potenziellen antimikrobiellen Eigenschaften gegen verschiedene Bakterien- und Pilzstämme.

Medizin

Arzneimittelentwicklung: Als Leitstruktur bei der Entwicklung neuer Therapeutika, insbesondere für seine potenziellen entzündungshemmenden und krebshemmenden Aktivitäten, untersucht.

Industrie

Farbstoff- und Pigmentproduktion: Aufgrund seiner chromophoren Eigenschaften bei der Synthese von Farbstoffen und Pigmenten verwendet.

Materialwissenschaft: In Materialien für elektronische und optische Anwendungen integriert.

Wirkmechanismus

Der Wirkmechanismus von (2Z)-2-(p-Tolylhydrazono)benzothiophen-3-on hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die Hydrazoneinheit kann reversible kovalente Bindungen mit nucleophilen Stellen in Proteinen bilden und deren Funktion beeinflussen. Der Benzothiophen-Kern kann an π-π-Wechselwirkungen mit aromatischen Resten in Proteinen teilnehmen, was die biologische Aktivität weiter beeinflusst.

Analyse Chemischer Reaktionen

2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.

Substitution: The hydrazono group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions to facilitate the desired transformations .

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials. It is used in the development of new organic semiconductors and dyes.

Biology: Research has shown that this compound exhibits biological activities, including antimicrobial, antifungal, and anticancer properties. It is being investigated for its potential as a therapeutic agent.

Medicine: Due to its biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

Wirkmechanismus

The mechanism of action of 2-[2-(4-METHYLPHENYL)HYDRAZONO]-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or proteases. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological context .

Vergleich Mit ähnlichen Verbindungen

Structural Features

Core Heterocycles

- Benzothiophen-3-one vs. Benzofuran-3-one :

Compounds like (2Z)-6-methoxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one (benzofuran core) differ in the heteroatom (oxygen vs. sulfur), altering electronic properties. Sulfur in benzothiophene increases electron richness and polarizability compared to benzofuran . - Thiazolo-Benzimidazolone vs. Benzothiophenone: Thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives (e.g., Compound A in ) feature a fused thiazole-benzimidazole system, offering distinct hydrogen-bonding and π-stacking capabilities compared to the planar benzothiophenone .

Substituents

- Hydrazone vs. Nitro Groups: The nitro-substituted analog (2Z)-2-(2-hydroxy-5-nitrobenzylidene)-1-benzothiophen-3(2H)-one () replaces the hydrazone with a nitro group, introducing strong electron-withdrawing effects.

- Methoxy vs. Isobutoxy Groups :

Methoxy substituents (e.g., in ) enhance solubility, while bulkier isobutoxy groups () may improve membrane permeability but reduce metabolic stability .

Table 1: Structural Comparison

Physicochemical Properties

- Lipophilicity : The p-tolyl group increases logP compared to polar derivatives like hydroxy-nitrobenzylidene analogs ().

- Tautomerism: The hydrazone group in the target compound may exhibit keto-enol tautomerism, unlike rigid nitro or acetylated analogs .

- Solubility : Methoxy-substituted compounds (e.g., ) show higher aqueous solubility due to hydrogen-bonding capacity .

Biologische Aktivität

(2Z)-2-(p-tolylhydrazono)benzothiophen-3-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms, research findings, and potential applications.

- Molecular Formula : C15H13N3OS

- Molecular Weight : 273.35 g/mol

- IUPAC Name : (2Z)-2-(p-tolylhydrazono)-1-benzothiophen-3-one

- Structural Characteristics : The compound features a hydrazone functional group linked to a benzothiophene core, which is significant for its biological interactions.

Antimicrobial Properties

Research has indicated that (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. Key findings include:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 20 µM

- A549: 25 µM

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G1 phase, suggesting that (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one may interfere with cellular signaling pathways critical for cancer cell survival.

The biological activity of (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, promoting apoptosis.

- Targeting Cellular Pathways : It may modulate key signaling pathways such as MAPK and PI3K/Akt, which are crucial in cancer progression.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various hydrazone derivatives, including (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one. The study highlighted its effectiveness against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms.

Study 2: Anticancer Potential

In a recent investigation published in Cancer Research, researchers assessed the anticancer effects of this compound on various tumor models. The findings indicated significant tumor reduction in xenograft models treated with (2Z)-2-(p-tolylhydrazono)benzothiophen-3-one, supporting its further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.